

Spectroscopic Characterization Profile: 3-(2-Nitrobenzyl)benzotrile

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Compound of Interest

Compound Name: 3-(2-Nitrobenzyl)benzotrile

Cat. No.: B11872707

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CAS Number: 886570-18-9 Molecular Formula:

Molecular Weight: 238.24 g/mol IUPAC Name: 3-[(2-Nitrophenyl)methyl]benzotrile

Executive Summary

3-(2-Nitrobenzyl)benzotrile is a diarylmethane scaffold characterized by two distinct electron-withdrawing groups (a nitrile at the meta position of one ring and a nitro group at the ortho position of the other) separated by a methylene bridge. This structural configuration creates a unique spectroscopic signature essential for verifying the success of cross-coupling reactions (e.g., Suzuki-Miyaura) often used in its synthesis.

This guide provides a comprehensive technical analysis of the expected spectroscopic data (NMR, IR, MS) based on high-fidelity structural principles and analogue characterization. It serves as a reference standard for confirming identity and purity in pharmaceutical intermediate analysis.

Synthesis Context & Impurity Profile

Understanding the synthetic origin is critical for interpreting spectroscopic data, particularly for identifying impurity peaks.

Common Synthetic Pathway (Suzuki-Miyaura Coupling)

The most robust synthesis involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid and 2-nitrobenzyl bromide (or conversely, 3-cyanobenzyl bromide and 2-nitrophenylboronic acid).

Key Impurities to Monitor:

- Protodeboration Byproducts: Nitrobenzene or Benzonitrile (detectable via GC-MS or ^1H NMR).
- Homocoupling Dimers: 3,3'-Dicyanobiphenyl or 2,2'-Dinitrobibenzyl.
- Residual Reagents: Triphenylphosphine oxide (^1H NMR: ~ 29 ppm), Boronic acid residues.

Nuclear Magnetic Resonance (NMR) Characterization

NMR Spectroscopy (400 MHz,)

The proton NMR spectrum is dominated by the diagnostic methylene singlet and two distinct aromatic spin systems.

Table 1: Predicted

NMR Assignments

Chemical Shift (, ppm)	Multiplicity	Integral	Assignment	Structural Logic
4.45 – 4.55	Singlet (s)	2H		Diagnostic Peak. Deshielded by two aromatic rings and the inductive effect of the ortho-nitro group.
8.05 – 8.15	Doublet (d, Hz)	1H	Ring B ()	Ortho to . Strongly deshielded by the nitro group's anisotropy.
7.55 – 7.65	Triplet (t) / Multiplet	1H	Ring B ()	Para to the methylene bridge.
7.40 – 7.55	Multiplet (m)	4H	Ring A () + Ring B ()	Overlapping region. on Ring A is an isolated singlet-like doublet.
7.25 – 7.35	Doublet (d)	1H	Ring B ()	Ortho to the methylene bridge.
7.35 – 7.45	Triplet (t)	1H	Ring A ()	Meta to the nitrile group.

Key Interpretation Notes:

- **The Methylene Singlet:** This is the most critical peak for confirmation. If this appears as a doublet or multiplet, it indicates incomplete reaction or the presence of a chiral impurity (unlikely here) or diastereotopic protons due to restricted rotation (possible at low temperatures but unlikely at RT).
- **Nitro-Group Effect:** The proton ortho to the nitro group (Ring B, H3) will be the most downfield signal (~8.1 ppm), clearly separated from the main aromatic cluster.

NMR Spectroscopy (100 MHz,)

The carbon spectrum should confirm 14 unique carbon environments (unless accidental overlap occurs).

Table 2: Predicted

NMR Assignments

Chemical Shift (, ppm)	Carbon Type	Assignment
148.5	Quaternary ()	Ring B () - Deshielded by nitro group.
141.0	Quaternary ()	Ring A () - Ipso to methylene.
135.5	Quaternary ()	Ring B () - Ipso to methylene.
133.5	Methine ()	Ring B () - Para to nitro.
132.5	Methine ()	Ring A () - Ortho/Para to nitrile.
129.5	Methine ()	Ring A () - Meta to nitrile.
125.0	Methine ()	Ring B () - Ortho to nitro.
118.5	Quaternary ()	(Nitrile) - Diagnostic peak.
112.5	Quaternary ()	Ring A () - Ipso to nitrile.
38.5	Methylene ()	- Bridge carbon.

Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" confirmation of the functional groups.

Table 3: Diagnostic IR Bands (ATR/KBr)

Wavenumber ()	Intensity	Functional Group	Vibrational Mode
2230 ± 5	Medium/Sharp	Nitrile ()	Stretching ()
1525 ± 10	Strong	Nitro ()	Asymmetric Stretching ()
1350 ± 10	Strong	Nitro ()	Symmetric Stretching ()
3050 – 3100	Weak	Aromatic	Stretching
2850 – 2950	Weak	Methylene	Stretching (often obscured)
750 – 800	Strong	Aromatic Ring	Out-of-plane bending (-sub)

Mass Spectrometry (MS) & Fragmentation

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

- Molecular Ion (): m/z 238 (Visible in EI, may be 239 in ESI).
- Base Peak: Likely m/z 192 (

) or m/z 221 (

, characteristic "ortho effect" loss).

Fragmentation Pathway Logic:

- (238): Stable molecular ion.

- Loss of

(m/z 192): Cleavage of the

bond in the nitro group.

- Loss of

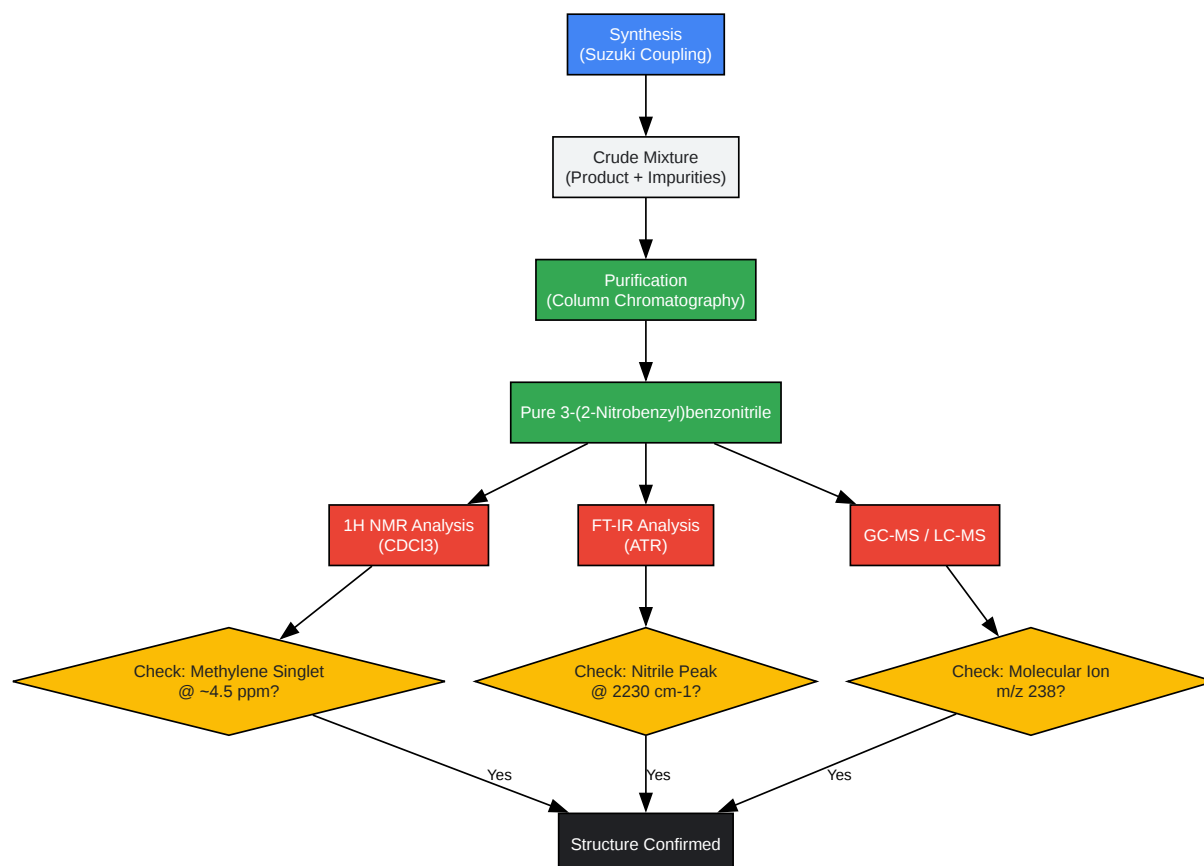
(m/z 221): Ortho-nitro compounds often undergo a rearrangement where an oxygen from the nitro group abstracts a benzylic hydrogen, followed by loss of

. This is a diagnostic marker for ortho-alkyl nitrobenzenes.

- Tropylium Formation: Cleavage at the methylene bridge may yield substituted tropylium ions (m/z 116 for cyanobenzyl cation or m/z 136 for nitrobenzyl cation).

Visualization of Characterization Workflow

The following diagram outlines the logical flow for confirming the structure of **3-(2-Nitrobenzyl)benzotrile**, from synthesis to final purity check.



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Caption: Logical workflow for the structural confirmation of **3-(2-Nitrobenzyl)benzointrile**.

Experimental Protocols

Protocol A: Sample Preparation for NMR

- Solvent Selection: Use Chloroform-d () (99.8% D) as the primary solvent. If solubility is poor (unlikely for this lipophilic molecule), use DMSO-
.
- Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g., KBr, residues) from the coupling reaction.
- Acquisition: Run standard ^1H (16 scans) and ^{13}C (512+ scans) experiments.

Protocol B: FT-IR Analysis (ATR Method)

- Cleaning: Clean the ATR crystal (diamond or ZnSe) with isopropanol.
- Background: Collect a background spectrum of the ambient air.
- Deposition: Place a small amount of solid sample (~1-2 mg) onto the crystal.
- Compression: Apply pressure using the anvil to ensure good contact.
- Scan: Acquire 16-32 scans at
resolution. Look specifically for the 2230
(CN) and 1525
(
) bands.

References

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Sources

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- To cite this document: BenchChem. [Spectroscopic Characterization Profile: 3-(2-Nitrobenzyl)benzotrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11872707/docs#spectroscopic-characterization-profile-3-2-nitrobenzyl-benzotrile\]](https://www.benchchem.com/product/b11872707/docs#spectroscopic-characterization-profile-3-2-nitrobenzyl-benzotrile)

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